molecular formula C12H18N2 B012967 1-(3,5-Dimethylphenyl)piperazine CAS No. 105907-65-1

1-(3,5-Dimethylphenyl)piperazine

Cat. No. B012967
M. Wt: 190.28 g/mol
InChI Key: RBSSPJDOINFUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions and Properties

Piperazine compounds, including 1-(3,5-Dimethylphenyl)piperazine, undergo various chemical reactions that highlight their reactivity and potential for functionalization. For example, the synthesis of an organic-inorganic hybrid material, 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II), demonstrates the ability of piperazine derivatives to participate in complex chemical reactions, leading to materials with interesting magnetic properties (L. Khedhiri et al., 2016).

Scientific Research Applications

  • Antibacterial and Antifungal Activities : Derivatives of 1-(3,5-Dimethylphenyl)piperazine have shown significant antibacterial and antifungal activities, surpassing standard drugs in efficacy (Rajkumar, Kamaraj, & Krishnasamy, 2014).

  • Potential Antidepressants : Some derivatives are promising as antidepressants with dual modes of action, including serotonin reuptake inhibition and 5-HT1A receptor antagonism (Oficialdegui et al., 2000).

  • Reactivity Towards Benzene : The dihydrochloride salt of a related compound has shown strong reactivity towards benzene, suggesting potential for further chemical applications (Qin et al., 2005).

  • Anticancer, Thrombolytic, and Hemolytic Applications : Methanesulfonyl-Piperazine-Based Dithiocarbamates, related to this compound, have potential applications in anticancer, thrombolytic, and hemolytic therapies (Hafeez et al., 2022).

  • Anticancer Activity Against Various Cancer Cell Lines : Certain polyfunctional substituted 1,3-thiazoles with piperazine substituents, including the researched compound, have shown promising anticancer activity (Turov, 2020).

  • Magnetic Properties and Crystal Structure : An organic-inorganic hybrid material involving a similar compound exhibited moderate antiferromagnetic interactions and crystallized in a unique system (Khedhiri et al., 2016).

  • Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : Bis(heteroaryl)piperazines, related to 1-(3,5-Dimethylphenyl)piperazine, have been identified as potent non-nucleoside inhibitors for HIV-1 reverse transcriptase, with U-87201E being evaluated clinically (Romero et al., 1994).

  • Antibacterial, Antifungal, and Anthelmintic Agents : Synthesized compounds related to 1-(3,5-Dimethylphenyl)piperazine have been effective as antibacterial, antifungal, and anthelmintic agents, and useful for fingerprint detection (Khan et al., 2019).

  • Antiasthmatic Activity : Certain derivatives have shown significant antiasthmatic activity, offering potential for new treatments (Bhatia et al., 2016).

  • Pharmaceutical Production : A study presented a more convenient, less polluting synthetic route for 1-(3,5-Dimethylphenyl)piperazine, promising for commercial production (Zhou Xin, 2007).

  • Antimicrobial and Anti-Proliferative Therapy : Certain compounds demonstrated optimum anti-proliferative activity against various cancer cell lines, indicating potential in antimicrobial and anti-proliferative therapy (Al-Wahaibi et al., 2021).

properties

IUPAC Name

1-(3,5-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-7-11(2)9-12(8-10)14-5-3-13-4-6-14/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSSPJDOINFUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374422
Record name 1-(3,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)piperazine

CAS RN

105907-65-1
Record name 1-(3,5-dimethylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105907-65-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
LJ Schep, HA Poulsenb, P Geec - Detection of Drug Misuse …, 2017 - books.google.com
In recent years, a new class of psychoactive drugs has emerged, distinguished by a piperazine moiety that forms the backbone of the molecule. The piperazine structure itself describes …
Number of citations: 4 books.google.com

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